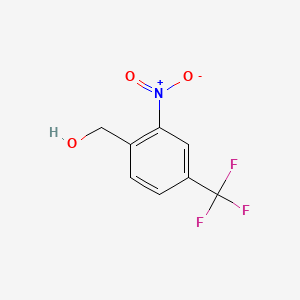

2-Nitro-4-(trifluoromethyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-nitro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPWWEYTNHARPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672348 | |

| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133605-27-3 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133605-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133605-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl Alcohol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-4-(trifluoromethyl)benzyl alcohol, a key organic intermediate with significant potential in medicinal chemistry and drug development. This document details a plausible synthetic route, purification methods, and thorough spectroscopic characterization. Furthermore, it explores the compound's application as a photolabile protecting group, offering field-proven insights and detailed experimental protocols to empower researchers in its effective utilization.

Introduction

This compound is a substituted aromatic alcohol featuring both a nitro group and a trifluoromethyl group on the benzene ring. This unique combination of electron-withdrawing substituents imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis. Its structural similarity to other ortho-nitrobenzyl derivatives suggests its utility as a photolabile protecting group (PPG), enabling spatiotemporal control over the release of bioactive molecules—a critical tool in chemical biology and drug delivery research. This guide serves as a detailed resource for professionals seeking to understand and employ this versatile compound in their research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application, and characterization.

| Property | Value | Source |

| CAS Number | 133605-27-3 | N/A |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General knowledge |

Synthesis and Purification

While a direct, one-step synthesis from commercially available precursors is not widely reported, a plausible and efficient multi-step synthetic route can be devised starting from 2-nitro-4-(trifluoromethyl)benzonitrile. This approach leverages the selective reduction of a nitrile in the presence of a nitro group.

Synthetic Workflow

The proposed synthesis involves the selective reduction of the nitrile functionality of 2-nitro-4-(trifluoromethyl)benzonitrile to the corresponding primary alcohol. Borane complexes are well-suited for this transformation, as they can selectively reduce nitriles without affecting the aromatic nitro group under controlled conditions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Reaction: Selective reduction of 2-nitro-4-(trifluoromethyl)benzonitrile.

Materials:

-

2-Nitro-4-(trifluoromethyl)benzonitrile

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.5-2.0 eq) in THF dropwise via a dropping funnel, maintaining the temperature at 0 °C. The addition should be controlled to manage any exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.

-

Work-up: Remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes or toluene/hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.8 | dd | 1H | Ar-H (para to NO₂) |

| ~7.6 | d | 1H | Ar-H (ortho to CH₂OH) |

| ~4.9 | s | 2H | -CH₂ OH |

| ~2.5 | br s | 1H | -CH₂OH |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. The broad singlet for the hydroxyl proton can vary in position and may exchange with D₂O.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C -NO₂ |

| ~142 | C -CH₂OH |

| ~132 | Ar-C H |

| ~129 (q) | C -CF₃ |

| ~125 | Ar-C H |

| ~123 (q) | -C F₃ |

| ~122 | Ar-C H |

| ~63 | -C H₂OH |

Note: Predicted chemical shifts. The quartet (q) splitting pattern is due to coupling with the fluorine atoms of the trifluoromethyl group.

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| ~1530 (strong, asym) | N-O stretch | Nitro |

| ~1350 (strong, sym) | N-O stretch | Nitro |

| 1300-1100 (strong) | C-F stretch | Trifluoromethyl |

| ~1050 | C-O stretch | Primary Alcohol |

Note: Expected characteristic peaks based on functional group analysis.[2]

Mass Spectrometry (Electron Ionization)

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular Ion) |

| 204 | [M - OH]⁺ |

| 191 | [M - NO]⁺ |

| 175 | [M - NO₂]⁺ |

| 152 | [M - CF₃]⁺ |

Note: Predicted fragmentation pattern based on the typical fragmentation of nitroaromatic and benzyl alcohol compounds.[3][4][5]

Application as a Photolabile Protecting Group

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 350 nm), an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement that leads to the cleavage of the benzylic C-O bond, releasing the protected molecule and forming a 2-nitrosobenzaldehyde byproduct. This property makes this compound an excellent candidate for caging carboxylic acids, phosphates, and other functional groups in biologically active molecules.

Photocleavage Mechanism

Caption: Simplified mechanism of photocleavage for a 2-nitrobenzyl ester.

Experimental Protocol: Protection of a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Carboxylic acid of interest

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate, water, brine, anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.

-

Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography (silica gel, ethyl acetate/hexanes).[6]

Experimental Protocol: Photocleavage (Deprotection)

This protocol outlines the general procedure for the photolytic deprotection of a 2-Nitro-4-(trifluoromethyl)benzyl ester.

Materials:

-

2-Nitro-4-(trifluoromethyl)benzyl protected compound

-

Solvent (e.g., acetonitrile/water, methanol)

-

UV photoreactor or a UV lamp with a principal wavelength around 350-365 nm

-

Quartz reaction vessel

Procedure:

-

Prepare a solution of the protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for efficient light absorption.

-

Irradiate the solution with UV light. The irradiation time will depend on the quantum yield of the specific compound, the concentration, and the intensity of the light source.

-

Monitor the progress of the deprotection by HPLC, LC-MS, or NMR spectroscopy by observing the disappearance of the starting material and the appearance of the deprotected product.[7]

-

Upon completion, the solvent can be removed, and the released molecule can be isolated and purified if necessary.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. Its unique electronic properties and its utility as a photolabile protecting group make it a powerful tool for researchers. This guide provides the essential technical information and detailed protocols to facilitate its synthesis, characterization, and application, thereby empowering scientific innovation in medicinal chemistry and related fields.

References

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. (URL: [Link])

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. (URL: [Link])

- A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC - NIH. (URL: [Link])

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (URL: [Link])

- Detailed fragmentation pathway of p‐nitrobenzylpyridinium.

- FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),...

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- Preparation of Benzyl and p-Nitrobenzyl Esters of Amino Acids. (URL: [Link])

- US3523978A - Process for the purification of benzyl alcohol - Google P

- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - NIH. (URL: [Link])

- Contents - The Royal Society of Chemistry. (URL: [Link])

- IR: nitro groups. (URL: [Link])

- In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC - NIH. (URL: [Link])

- Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines | The Journal of Organic Chemistry - ACS Public

- Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatiz

- A CONVENIENT REDUCTION OF HIGHLY FUNCTIONALIZED AROMATIC CARBOXYLIC ACIDS TO ALCOHOLS WITH BORANE-THF AND BORON TRIFLUORIDE-ETHER

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (URL: [Link])

- Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. (URL: [Link])

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem. (URL: [Link])

- Separation of Benzyl alcohol on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

- FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. (URL: [Link])

- CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google P

- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. (URL: [Link])

- Photoredox chemistry of nitrobenzyl alcohols in aqueous solution.

- Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])

- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC - NIH. (URL: [Link])

- US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene ...

- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF. (URL: [Link])

- Photoreactions of ortho-nitro benzyl esters (Reproduced by[8]...

- I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?

- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: [Link])

- CN105175282A - Preparation method for 2-nitro-4-(trifluoromethyl)

- Carboxyl protecting groups. - GCW Gandhi Nagar Jammu. (URL: [Link])

- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office - EP 3696164 A1 - Googleapis.com. (URL: [Link])

- Reductive deaminative conversion of nitriles to alcohols using paraformaldehyde in aqueous solution - The Royal Society of Chemistry. (URL: [Link])

- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (URL: [Link])

- Benzyl Protection - Common Organic Chemistry. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Nitro-4-(trifluoromethyl)benzyl alcohol CAS number 133605-27-3

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl alcohol (CAS: 133605-27-3): A Photolabile Protecting Group for Modern Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application of this compound. This molecule is a key precursor for a versatile photolabile protecting group (PPG), offering spatiotemporal control over chemical reactions, which is a critical advantage in complex, multi-step organic synthesis and the development of photoactivatable biological probes.

Introduction: The Need for Controlled Reactivity

In the intricate landscape of chemical synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups provide this essential control, preventing unwanted side reactions.[1][2] Traditional protecting groups, however, rely on chemical reagents for their removal, which can be harsh and lack selectivity, especially in the presence of other sensitive functionalities.[3]

Photolabile protecting groups (PPGs), or "caging groups," represent a more elegant solution, offering an orthogonal strategy for deprotection.[3][4] By using light as a traceless reagent, PPGs enable researchers to control when and where a functional group is revealed, providing unparalleled spatiotemporal precision.[5][6] The ortho-nitrobenzyl scaffold is one of the most widely utilized and well-studied classes of PPGs, valued for its reliable photochemistry and versatility.[4][7]

This whitepaper focuses on a specific derivative, This compound , and its corresponding protecting group. The inclusion of the electron-withdrawing trifluoromethyl (-CF3) group at the para-position modulates the electronic properties of the chromophore, influencing its photochemical behavior. This guide will provide a detailed examination of its properties, the mechanism of photodeprotection, and practical, field-tested protocols for its application.

Core Compound Profile and Safety

A thorough understanding of the physical and chemical properties of the core reagent is the foundation of its successful application.

Physicochemical Data

The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 133605-27-3 | [8] |

| Molecular Formula | C₈H₆F₃NO₃ | [8] |

| Molecular Weight | 221.14 g/mol | [8] |

| Appearance | Solid | [8] |

| Melting Point | 63-65 °C | [8] |

| IUPAC Name | [2-nitro-4-(trifluoromethyl)phenyl]methanol | [8] |

Handling and Safety

As with any laboratory chemical, proper handling is crucial. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Measures :

-

Storage : Store in a cool, well-ventilated area away from incompatible substances.

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.[10][11][12]

The Photochemical Mechanism: A Controlled Release

The defining feature of the 2-nitrobenzyl (NB) framework is its ability to undergo a clean, light-induced intramolecular rearrangement to release a protected substrate. This process follows a well-established Norrish Type II reaction pathway.[4]

Upon absorption of a photon (typically in the 300-365 nm range), the nitro group is promoted to an excited triplet state.[4] This excited state is sufficiently energetic to abstract a hydrogen atom from the benzylic carbon, generating a diradical intermediate. This intermediate rapidly rearranges to form an aci-nitro isomer, which is a key transient species in the reaction cascade.[13][14] This unstable intermediate then undergoes further rearrangement, often involving cyclization and subsequent fragmentation, to release the protected functional group (e.g., an alcohol) and yield the byproduct, 2-nitroso-4-(trifluoromethyl)benzaldehyde.[15][16]

The quantum yield (Φ), which measures the efficiency of this photochemical process, is a critical parameter. For many 2-nitrobenzyl systems, quantum yields are typically in the range of 0.1 to 0.6, indicating a reasonably efficient release process.[4][14][15]

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. assets.ctfassets.net [assets.ctfassets.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 12. media.adeo.com [media.adeo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl alcohol: A Key Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzyl alcohol, a crucial building block in contemporary organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, strategic applications in drug development, and essential safety protocols, offering field-proven insights for its effective utilization in the laboratory.

Core Molecular Attributes

This compound is a substituted aromatic alcohol that possesses two highly influential functional groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These moieties impart unique electronic and steric properties, making it a valuable synthon for introducing these features into more complex molecular architectures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.14 g/mol | [1] |

| CAS Number | 133605-27-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 63-65 °C | [1] |

The Strategic Advantage in Medicinal Chemistry

The strategic incorporation of a trifluoromethyl group is a well-established strategy in modern drug design. The -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This often translates to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability. The electron-withdrawing nature of both the nitro and trifluoromethyl groups also influences the reactivity of the aromatic ring and the benzylic alcohol, opening up diverse synthetic possibilities.

The 2-nitro-4-(trifluoromethyl)benzyl moiety can be found in various bioactive molecules, and this benzyl alcohol serves as a key precursor for their synthesis. For instance, it is a structural component in the synthesis of Nitisinone (Orfadin®), a drug used to treat hereditary tyrosinemia type 1.[2]

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of this compound involves the nitration of 4-(trifluoromethyl)benzyl alcohol. This electrophilic aromatic substitution is a classic example of directing group effects on an activated benzene ring.

Experimental Protocol: Nitration of 4-(Trifluoromethyl)benzyl alcohol

This protocol is based on established methods for the nitration of substituted benzyl alcohols.

Materials:

-

4-(Trifluoromethyl)benzyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10 °C. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).

-

Dissolution of Starting Material: In a separate flask, dissolve 4-(trifluoromethyl)benzyl alcohol in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

-

Nitration Reaction: Slowly add the dissolved benzyl alcohol to the nitrating mixture dropwise, ensuring the temperature does not exceed 10-15 °C. The trifluoromethyl group is a meta-director, while the hydroxymethyl group is an ortho, para-director. The ortho position to the hydroxymethyl group is sterically hindered, and the para position is occupied by the trifluoromethyl group. Therefore, nitration is directed to the position ortho to the hydroxymethyl group and meta to the trifluoromethyl group.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a dedicated spectrum for this compound is not publicly available, its expected spectroscopic features can be predicted based on the analysis of its structural analogues.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (-CH₂-), and the hydroxyl proton (-OH). The aromatic region will likely display a complex splitting pattern due to the disubstitution. The benzylic protons will appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary with concentration and solvent.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The benzylic carbon will be observed in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch (a broad peak around 3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (typically around 1530 and 1350 cm⁻¹), and C-F stretches (in the 1000-1350 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 221. The fragmentation pattern will likely involve the loss of the hydroxyl group, the nitro group, and potentially rearrangement products.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Nitroaromatic compounds, in general, are known to be toxic and can be irritants.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Caption: Key safety considerations for laboratory use.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. Its unique combination of functional groups provides a versatile platform for introducing desirable physicochemical properties into drug candidates. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective application in research and development.

References

- Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

- NIOSH. (2005). Nitroaromatic Compounds. NIOSH Manual of Analytical Methods. [Link]

- Juárez-Jiménez, J., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6529. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl alcohol

Introduction: The Strategic Importance of 2-Nitro-4-(trifluoromethyl)benzyl alcohol

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF₃) is particularly prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to increased biological activity.[1] this compound emerges as a highly valuable synthetic intermediate, combining the potent electron-withdrawing nature of both a trifluoromethyl group and a nitro group. This unique electronic arrangement makes it a versatile building block for the synthesis of complex pharmaceutical and agrochemical targets. This guide provides a detailed examination of the most efficient and reliable synthesis pathway for this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Primary Synthesis Pathway: Selective Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

The most direct and industrially scalable route to this compound is the chemoselective reduction of the corresponding aldehyde, 2-Nitro-4-(trifluoromethyl)benzaldehyde. This approach is favored due to its high efficiency, operational simplicity, and, most critically, its excellent selectivity.

Causality and Rationale for Reagent Selection

The primary challenge in this synthesis is to reduce the aldehyde functional group to a primary alcohol without affecting the aromatic nitro group. This necessitates the use of a mild and selective reducing agent.

-

Sodium Borohydride (NaBH₄): The Reagent of Choice: Sodium borohydride is an ideal candidate for this transformation. It is a source of hydride ions (H⁻) that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, amides, and, crucially, nitro groups under standard conditions.[2][3] Its ease of handling and safety profile compared to more powerful reducing agents further solidifies its suitability.

-

Why Not Lithium Aluminum Hydride (LiAlH₄)? While a potent reducing agent, Lithium Aluminum Hydride (LiAlH₄) is too reactive for this specific synthesis. It would non-selectively reduce both the aldehyde and the nitro group (to an amine), leading to the undesired product, 2-Amino-4-(trifluoromethyl)benzyl alcohol.[3] Therefore, the chemoselectivity of NaBH₄ is the enabling factor for this synthetic strategy.

Reaction Mechanism: Nucleophilic Addition

The reduction proceeds via a well-established two-step nucleophilic addition mechanism.[2][4]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of a nucleophilic hydride ion (H⁻). This hydride attacks the electrophilic carbonyl carbon of the aldehyde.[4][5] This step breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: Following the hydride addition, a protic solvent (typically an alcohol like methanol or ethanol, or an acidic workup) provides a proton (H⁺) to the negatively charged oxygen atom of the alkoxide intermediate.[2][4] This protonation step yields the final product, this compound.

Visualizing the Synthesis Pathway

Caption: Primary synthesis route via selective aldehyde reduction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 219.12 | 1.0 | Starting Material |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.1 - 1.5 | Reducing Agent; slight excess ensures completion |

| Methanol (MeOH) | 32.04 | Solvent | Anhydrous grade recommended |

| Hydrochloric Acid (HCl) | 36.46 | As needed for workup | 1 M aqueous solution |

| Ethyl Acetate | 88.11 | Solvent for extraction | |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For washing | Aqueous solution |

| Brine | - | For washing | Saturated aqueous NaCl solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying |

Step-by-Step Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq.).

-

Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the reducing agent.

-

-

Reduction:

-

While stirring vigorously at 0 °C, add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes. Adding it slowly prevents excessive foaming and a rapid temperature increase.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 1-2 hours.

-

-

In-Process Monitoring (Trustworthiness Check):

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Visualize the spots under UV light. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf value) for the alcohol product indicates reaction completion.

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Slowly and carefully add 1 M HCl to quench the excess NaBH₄. This will produce hydrogen gas, so ensure adequate ventilation. Continue adding acid until the solution is slightly acidic (pH ~5-6).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

-

Extraction and Purification:

-

Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Product Characterization:

-

The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

-

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Pathway (Discussion): Nitration of 4-(Trifluoromethyl)benzyl alcohol

An alternative, though less efficient, approach would be the direct nitration of 4-(trifluoromethyl)benzyl alcohol using a mixture of nitric acid and sulfuric acid. However, this route is plagued by significant regioselectivity issues.

-

Conflicting Directing Effects: The aromatic ring has two substituents with opposing directing effects.

-

The -CF₃ group is strongly deactivating and a meta-director.

-

The -CH₂OH group is weakly activating and an ortho, para-director.

-

-

Outcome: The nitration would yield a mixture of isomers, primarily 2-nitro- and 3-nitro-4-(trifluoromethyl)benzyl alcohol, with the desired 2-nitro product being only one component. The separation of these constitutional isomers is often challenging, leading to low isolated yields of the target molecule. Furthermore, the strongly acidic and oxidizing conditions could lead to unwanted side reactions, such as oxidation of the benzylic alcohol.[6][7] For these reasons, this pathway is not the preferred method for a selective synthesis.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde. The use of sodium borohydride as the reducing agent is paramount, as its chemoselectivity allows for the clean conversion of the aldehyde to a primary alcohol while leaving the nitro group intact. This method is robust, high-yielding, and readily scalable, making it the superior choice for researchers and drug development professionals requiring this valuable synthetic intermediate.

References

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

- Reduction of carbonyl compounds using sodium tetrahydridobor

- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]

- Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn. [Link]

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

- Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate. (2021).

- The preparation method of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate. (n.d.).

- Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

- A new synthetic route to polyfluorobenzyl alcohol. (2015).

- Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate - Google Patents [patents.google.com]

- 7. CN114364655A - Preparation method of nitric acid alpha-methyl- [4- (nitro) -2- (trifluoromethyl) ] -benzyl ester - Google Patents [patents.google.com]

Spectroscopic data for 2-Nitro-4-(trifluoromethyl)benzyl alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-4-(trifluoromethyl)benzyl alcohol

Introduction

This compound (CAS No: 133605-27-3) is a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique interplay of its three primary functional moieties: a reactive primary alcohol, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group. The precise arrangement of these groups on the aromatic ring imparts specific electronic and steric properties that are crucial for targeted molecular design.

Accurate structural verification and purity assessment are paramount for any application involving this compound. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The discussion is grounded in fundamental principles and provides field-proven insights into the interpretation of the resulting spectral data.

Compound Profile:

-

Molecular Formula: C₈H₆F₃NO₃[2]

-

Molecular Weight: 221.14 g/mol [2]

-

Appearance: Solid[2]

-

Melting Point: 63-65°C[2]

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring is critical to understanding its spectroscopic signature. The powerful electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectra. The primary alcohol (-CH₂OH) provides characteristic signals in all three spectroscopic methods.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton environment of the molecule. The electron-withdrawing substituents create a distinct and predictable pattern in the aromatic region.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrument Setup: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[4][5]

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a reference.[4] Apply Fourier transform, phase correction, and baseline correction. Integrate all signals.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.1-8.3 | d | 1H | ~2 Hz | H-3 |

| ~7.8-8.0 | dd | 1H | ~8-9 Hz, ~2 Hz | H-5 |

| ~7.6-7.8 | d | 1H | ~8-9 Hz | H-6 |

| ~4.9-5.1 | s (or d with coupling to OH) | 2H | - | -CH₂- |

| Variable (e.g., ~2.0-3.0) | br s | 1H | - | -OH |

Note: Predicted values are based on spectral data from analogous compounds such as 2-(Trifluoromethyl)benzyl alcohol and general substituent effects.[6]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.6-8.3): The three protons on the aromatic ring appear far downfield due to the deshielding effect of the -NO₂ and -CF₃ groups.[7]

-

H-3: This proton is ortho to the nitro group and meta to the trifluoromethyl group. It is expected to be the most downfield signal and will appear as a narrow doublet, coupled only to H-5 across four bonds (meta-coupling, J ≈ 2 Hz).

-

H-5: This proton is ortho to the trifluoromethyl group and meta to the nitro group. It will be split by both H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2 Hz), resulting in a doublet of doublets (dd).

-

H-6: This proton is ortho to the benzylic alcohol and will be split into a doublet by its neighbor H-5 (ortho-coupling, J ≈ 8-9 Hz).

-

-

Benzylic Protons (δ ~4.9-5.1): The two protons of the -CH₂OH group typically appear as a singlet. However, if the hydroxyl proton exchange is slow, they may appear as a doublet due to coupling with the -OH proton.

-

Hydroxyl Proton (variable): The chemical shift of the alcohol proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum is characterized by distinct signals for each of the eight carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for improving the signal-to-noise ratio.[7]

-

Instrument Setup: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) on a 400 or 500 MHz spectrometer.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[7]

-

-

Processing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[4]

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment |

| ~148-150 | - | C-2 (C-NO₂) |

| ~142-144 | - | C-1 (C-CH₂OH) |

| ~130-135 | q, J ≈ 30-35 Hz | C-4 (C-CF₃) |

| ~128-130 | - | C-6 |

| ~125-127 | q, J ≈ 3-5 Hz | C-5 |

| ~122-124 | q, J ≈ 3-5 Hz | C-3 |

| ~120-125 | q, J ≈ 270-275 Hz | -CF₃ |

| ~60-63 | - | -CH₂OH |

Note: Predicted values based on data for analogous compounds and established substituent chemical shift increments.[4][8][9]

Interpretation of the ¹³C NMR Spectrum

-

Trifluoromethyl Carbon (-CF₃): The most characteristic signal is from the -CF₃ carbon. Due to coupling with the three fluorine atoms (I=1/2), this signal is split into a prominent quartet (1:3:3:1 intensity ratio) with a large coupling constant (¹JCF ≈ 270 Hz).[7]

-

Aromatic Carbons:

-

The quaternary carbons directly attached to the electron-withdrawing groups (C-2 and C-4) are significantly deshielded.

-

The carbon attached to the trifluoromethyl group (C-4) also appears as a quartet, but with a smaller coupling constant (²JCF ≈ 30-35 Hz).[4]

-

The carbons ortho and meta to the CF₃ group (C-3 and C-5) will also exhibit small quartet splitting due to two- and three-bond C-F coupling.

-

-

Benzylic Carbon (-CH₂OH): The signal for the benzylic carbon is expected in the δ 60-63 ppm range, which is typical for primary benzyl alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.[10]

-

Sample Collection: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 32-64 scans are accumulated for a high-quality spectrum.[10]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 1550-1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1360-1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

| ~1325 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1100-1200 | Strong (multiple bands) | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1260-1050 | Medium-Strong | C-O Stretch | Primary Alcohol |

Source for ranges:[10][11][12][13]

Interpretation of the IR Spectrum

-

Nitro Group (-NO₂): The presence of two very strong and distinct bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive indicator of an aromatic nitro compound.[14][15] These correspond to the asymmetric and symmetric N-O stretching vibrations, respectively.

-

Trifluoromethyl Group (-CF₃): This group gives rise to multiple strong absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹, due to C-F stretching vibrations.

-

Alcohol Group (-OH): A strong, broad absorption band centered around 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening caused by intermolecular hydrogen bonding.[16] A medium-to-strong C-O stretching band will also be present around 1050-1260 cm⁻¹.[10]

-

Aromatic Ring: Weaker bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and C=C ring stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns under ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: The compound, dissolved in a volatile solvent, is typically introduced via a Gas Chromatography (GC) system, which separates it from impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺•, m/z 221): The peak corresponding to the intact molecule after the loss of one electron should be observed at m/z 221. Due to the presence of the nitro group, this peak may be of moderate to low intensity.

-

Key Fragmentation Pathways: The fragmentation of benzyl alcohols is well-documented. Common losses include:

-

Loss of a Hydroxyl Radical ([M-17]⁺, m/z 204): Cleavage of the C-O bond can lead to the loss of an •OH radical, forming a relatively stable benzylic-type cation.[18]

-

Loss of Water ([M-18]⁺•, m/z 203): Dehydration is a common pathway for alcohols, resulting in a radical cation.[18]

-

Loss of a Nitro Radical ([M-46]⁺, m/z 175): The C-N bond can cleave to release a •NO₂ radical, leaving a 4-(trifluoromethyl)benzyl cation.

-

-

Other Fragments: Further fragmentation of the aromatic ring can lead to a complex pattern of smaller ions. The fragmentation of benzyl alcohol itself often leads to characteristic ions at m/z 77 ([C₆H₅]⁺) and m/z 79, which may be observed here in their substituted forms.[19]

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, with the trifluoromethyl group offering a particularly distinctive quartet signal in the ¹³C spectrum. IR spectroscopy rapidly confirms the presence of the key alcohol, nitro, and trifluoromethyl functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns consistent with the benzyl alcohol structure. Together, these analytical methods provide a robust and self-validating system for the characterization of this important chemical building block, ensuring its quality and suitability for research and development applications.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.

- Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.

- Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide. (2025). BenchChem.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange.

- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. (2025). BenchChem.

- Mass Spectroscopy - Benzyl Alcohol. (n.d.). University of Calgary.

- Dua, S., & Bowie, J. H. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(11), e4887.

- Technical Support Center: Interpreting Complex NMR Spectra of 4-(Trifluoromethoxy)

- How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018). Quora.

- Supporting Information for Catalytic Study. (n.d.). The Royal Society of Chemistry.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).

- Benzyl alcohol. (n.d.). NIST WebBook.

- 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.

- Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- 2.7 Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts.

- IR Infrared Spectroscopy Review. (2016). YouTube.

- Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 13C NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Nitro-4-(trifluoromethyl)benzyl alcohol: Melting and Boiling Point Determination

This guide provides an in-depth exploration of the critical physicochemical properties of 2-Nitro-4-(trifluoromethyl)benzyl alcohol, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document offers not only the available data but also detailed, field-proven methodologies for their experimental determination. The narrative emphasizes the causal logic behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (CAS No. 133605-27-3) is a key intermediate in modern organic synthesis.[1][2] Its molecular architecture, featuring a nitro group and a trifluoromethyl substituent on the benzyl alcohol core, imparts unique reactivity and makes it a valuable building block. The trifluoromethyl group, in particular, is known to enhance properties such as thermal stability and solubility in non-polar solvents, and can significantly influence the biological activity and pharmacokinetic profiles of derivative compounds.[3] This makes the molecule highly relevant in the synthesis of novel pharmaceuticals and agrochemicals.[3]

Accurate determination of fundamental physical properties like melting and boiling points is a cornerstone of chemical characterization. These constants serve as crucial indicators of purity and are essential for process development, reaction monitoring, and quality control.[4][5] An impure compound will typically exhibit a depressed and broadened melting point range, a phenomenon that provides a straightforward yet powerful diagnostic tool in the synthetic laboratory.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for both practical handling and theoretical understanding of the compound's behavior.

| Property | Value | Source(s) |

| IUPAC Name | [2-nitro-4-(trifluoromethyl)phenyl]methanol | [6] |

| CAS Number | 133605-27-3 | [1][6] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][6] |

| Molecular Weight | 221.135 g/mol | [6] |

| Physical State | Solid | [6] |

| Melting Point | 63-65 °C | [6] |

| Boiling Point | Data not available at atmospheric pressure. |

Expert Insight on Boiling Point: A boiling point for this compound at standard atmospheric pressure is not readily reported in the literature. This is common for complex organic molecules with multiple functional groups, which may be prone to decomposition at elevated temperatures. For context, the related compound 2-nitrobenzyl alcohol has a high boiling point of 270 °C.[7][8] Given this, it is highly probable that this compound would require distillation under reduced pressure to prevent thermal degradation. This technique lowers the temperature at which boiling occurs, preserving the compound's integrity.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique to assess the purity of a crystalline solid.[4] A pure compound will have a sharp melting range of 0.5-1.0 °C, whereas impurities will cause a depression and broadening of this range.[5]

A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperatures at which the first drop of liquid appears (T₁) and at which the entire sample becomes liquid (T₂) are recorded. This T₁-T₂ interval constitutes the melting point range. The most common laboratory method utilizes a capillary tube placed in a heated metal block or oil bath apparatus.[9]

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.[10]

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Alternatively, drop the tube down a longer glass tube onto the benchtop to compact the sample.

-

Repeat until a packed column of 2-3 mm in height is achieved. Causality: An appropriate sample height is critical. Too much sample will result in a wider apparent melting range due to uneven heat transfer.[5]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube). Ensure the sealed end containing the sample is properly positioned for heating and observation.

-

Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point. This saves time and identifies the temperature range to be observed carefully.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat it, ensuring the rate of temperature increase is no more than 1-2 °C per minute as you approach the expected melting range. Causality: A slow heating rate is essential to allow the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature (T₁) when the first drop of liquid is observed.

-

Continue heating at the same slow rate and record the temperature (T₂) when the last crystal of the solid melts.

-

-

Data Reporting:

-

Report the result as a melting point range (T₁ - T₂). For this compound, a pure sample should melt within the 63-65 °C range.[6]

-

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] It is a characteristic physical property used for identification and purity assessment of liquids.

For small sample volumes, the boiling point can be determined by heating the liquid in a small test tube (a fusion tube) along with an inverted, sealed capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles. When the temperature just exceeds the boiling point, the tube fills with the substance's vapor. Upon cooling, the vapor pressure drops, and the liquid is drawn up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

-

Apparatus Setup:

-

Add a few milliliters of the liquid sample into a fusion tube.

-

Take a capillary tube and seal one end using a flame.[13]

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.[13]

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[11]

-

-

Measurement:

-

Begin heating the bath gently. Stir the bath if using a beaker to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the trapped air and, eventually, the vapor of the substance escaping.

-

Continue to heat slowly until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is at or slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point. Causality: At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

-

Considerations for Reduced Pressure:

-

Given the high expected boiling point, this procedure would likely be performed under vacuum for this compound.

-

The apparatus would be connected to a vacuum source, and the pressure would be monitored with a manometer.

-

The observed boiling point will be lower than at atmospheric pressure. This value should be reported along with the pressure at which it was measured (e.g., 150 °C at 10 mmHg).

-

Sources

- 1. 133605-27-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. athabascau.ca [athabascau.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-NITRO BENZYL ALCOHOL Exporter, Supplier from Palghar [zarlishpolychemicals.co.in]

- 8. innospk.com [innospk.com]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethyl)benzyl alcohol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Nitro-4-(trifluoromethyl)benzyl alcohol, a key intermediate in advanced chemical synthesis. The document elucidates the physicochemical principles governing its solubility, offers predictive insights based on solvent-solute interactions, and presents a detailed, field-proven experimental protocol for accurate quantitative measurement. Methodologies for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are detailed to ensure reliable quantification. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility

This compound (CAS No. 133605-27-3) is a specialized aromatic compound whose utility in pharmaceutical and fine chemical synthesis is growing. Its molecular architecture, featuring a nitro group, a trifluoromethyl group, and a benzyl alcohol moiety, creates a unique electronic and steric profile. The efficiency of synthetic routes, the success of purification by crystallization, and the stability of formulations are all critically dependent on a thorough understanding of its solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and challenges in product isolation.[1] Therefore, a quantitative understanding of its behavior in different organic solvents is not merely academic but a prerequisite for process optimization and scalability.

Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the properties of the solvent, governed by the principle "like dissolves like."[2][3] The structure of this compound presents several key features that influence its interaction with solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₃ | [4] |

| Molecular Weight | 221.14 g/mol | [4] |

| Physical State | Solid | [4] |

| Melting Point | 63-65 °C | [4] |

| Key Functional Groups | -OH (hydroxyl), -NO₂ (nitro), -CF₃ (trifluoromethyl), Benzene Ring | N/A |

-

Polarity and Hydrogen Bonding: The molecule possesses strong polarity. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The nitro (-NO₂) group's oxygen atoms are effective hydrogen bond acceptors. The highly electronegative fluorine atoms in the trifluoromethyl (-CF₃) group create a strong dipole. This combination suggests a high affinity for polar solvents, particularly those capable of hydrogen bonding.

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic region, allowing for π-π stacking and van der Waals interactions with aromatic or nonpolar solvents.

-

Predictive Analysis: The molecule's dual characteristics—highly polar functional groups on a moderately nonpolar aromatic scaffold—predict a nuanced solubility profile. High solubility is anticipated in polar protic and aprotic solvents, while solubility in nonpolar aliphatic or aromatic solvents is expected to be significantly lower.

Quantitative Solubility Data

Comprehensive, peer-reviewed quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. The following table is provided as a template for researchers to populate using the experimental protocols detailed in this guide. The subsequent sections provide the exact methodology required to generate this critical data.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (g/L) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined | |

| Polar Aprotic | Acetone | Data to be determined | Data to be determined |

| Acetonitrile (ACN) | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | |

| Ethyl Acetate | Data to be determined | Data to be determined | |

| Nonpolar | Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination

The Shake-Flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[5] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.[1][6]

Overall Experimental Workflow

The process involves achieving equilibrium between the solid compound and the solvent, separating the resulting saturated solution, and quantifying the solute concentration.

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Material Preparation: Accurately weigh an amount of this compound into a glass vial (e.g., a 4 mL screw-cap vial) sufficient to create a visible excess of solid. Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[6] For rigorous studies, a time-to-equilibrium kinetic study should first be performed.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for 1-2 hours to permit sedimentation. To ensure complete removal of undissolved solids, centrifuge the vials.[5]

-

Sample Collection: Carefully draw the supernatant (the saturated solution) using a syringe. Attach a chemically inert 0.22 µm syringe filter (e.g., PTFE) and dispense the clear filtrate into a clean analysis vial.[7] This step is critical to prevent microscopic solid particles from artificially inflating the measured concentration.

-

Dilution and Quantification: Prepare an accurate dilution of the filtrate with the same solvent to bring the concentration within the linear range of the chosen analytical method. Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method as described below.

Analytical Quantification Methodologies

Accurate quantification of the dissolved solute is paramount. HPLC is the preferred method for its specificity and precision, while UV-Vis spectroscopy offers a simpler, high-throughput alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC provides excellent separation of the analyte from any potential impurities, ensuring highly accurate quantification.[8][9]

Sources

- 1. enamine.net [enamine.net]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]

An In-depth Technical Guide to the Reactivity of the Benzylic Alcohol in 2-Nitro-4-(trifluoromethyl)benzyl alcohol

Abstract: This technical guide provides a comprehensive analysis of the reactivity of the benzylic alcohol functional group in 2-Nitro-4-(trifluoromethyl)benzyl alcohol. This molecule is a key intermediate in organic synthesis and serves as an important structural motif in the design of advanced chemical tools, particularly photolabile protecting groups (PPGs). The guide delves into the electronic influence of the ortho-nitro and para-trifluoromethyl substituents, which profoundly governs the alcohol's behavior in key chemical transformations including oxidation, etherification, and photochemical cleavage. Detailed mechanistic explanations, field-proven experimental protocols, and quantitative data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile reagent's chemical personality.